(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in many biologically active molecules, and a benzodioxole ring, which is often associated with pharmacological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 6-chloro-2H-1,3-benzodioxole-5-carbaldehyde with 3-ethyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Thiazolidinediones: A class of compounds known for their antidiabetic properties.
Uniqueness
(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core and a benzodioxole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C13H10ClNO4S |
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Molecular Weight |
311.74 g/mol |
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H10ClNO4S/c1-2-15-12(16)11(20-13(15)17)4-7-3-9-10(5-8(7)14)19-6-18-9/h3-5H,2,6H2,1H3/b11-4- |
InChI Key |
BUEOAHBOOSXTKH-WCIBSUBMSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=O |
Origin of Product |
United States |
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